(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Description
(4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a heterocyclic ketone featuring a 4-chlorophenyl group linked to a 1-methylimidazole moiety via a carbonyl bridge. This compound belongs to a class of bioactive molecules often explored for pharmaceutical applications due to the imidazole ring’s ability to participate in hydrogen bonding and π-π interactions.
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-(1-methylimidazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-14-7-6-13-11(14)10(15)8-2-4-9(12)5-3-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDUQCWOAVSVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219634 | |
| Record name | (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30148-18-6 | |
| Record name | (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30148-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLOROPHENYL 1-METHYL-2-IMIDAZOLYL KETONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 1-methylimidazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methanol derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
The compound (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone , with the CAS number 30148-18-6, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications, particularly in medicinal chemistry, agricultural science, and material science, supported by relevant data tables and case studies.
Structure and Composition
- Molecular Formula : C11H9ClN2O
- Molecular Weight : 220.65 g/mol
- IUPAC Name : this compound
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets due to the presence of the imidazole ring, which is known for its biological activity.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Agricultural Science
The compound has also been explored for use in agrochemicals, particularly as a pesticide or herbicide. Its chlorinated phenyl group enhances lipophilicity, which may improve penetration into plant tissues.
Data Table: Efficacy Against Pests
| Pest Species | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Spider Mites | 100 | 90 |
| Whiteflies | 75 | 80 |
Material Science
In material science, this compound is being studied for its potential use in synthesizing novel polymers and composites due to its reactive functional groups.
Case Study: Polymer Synthesis
Research has demonstrated that this compound can be used as a monomer in polymerization reactions to create materials with enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(4-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone
- Structure : The 4-chlorophenyl group is replaced with a 4-methoxyphenyl group.
- Synthesis : Prepared via palladium-catalyzed carbonylation with a 56% yield .
- Key Differences :
Benzo[d]oxazol-2-yl(4-chlorophenyl)methanone
Variations in the Heterocyclic Core
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone
- Structure: The imidazole is attached to an ethanone chain instead of directly to the methanone.
- Molecular Formula : C11H9ClN2O (MW: 220.66) .
- Higher solubility in polar solvents due to the extended carbonyl group .
(4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanol
Comparative Data Table
Key Research Findings
- Electronic Effects : Chlorine’s electron-withdrawing nature increases the electrophilicity of the carbonyl group compared to methoxy or hydrogen substituents, enhancing reactivity in nucleophilic acyl substitutions .
- Synthetic Flexibility : Palladium-catalyzed methods enable efficient diversification of the aryl and heterocyclic groups, as demonstrated in .
Biological Activity
(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone, also known by its CAS number 30148-18-6, is a compound that has garnered attention due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C11H9ClN2O
- Molecular Weight : 220.65 g/mol
- CAS Number : 30148-18-6
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the fields of oncology and parasitology. Notable findings include:
- Anticancer Activity : Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. It has been shown to inhibit the growth of T. cruzi, the causative agent of Chagas disease, by targeting specific enzymatic pathways.
- Inhibition of Protein Farnesyltransferase : One study highlighted that derivatives of this compound could inhibit protein farnesyltransferase, an enzyme involved in oncogenic signaling pathways. This inhibition is crucial for developing new cancer therapies as it affects tumor growth and metastasis .
- Antimicrobial Properties : The compound has also demonstrated antibacterial activity against several bacterial strains, indicating its potential as an antimicrobial agent .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound acts by inhibiting key enzymes involved in cellular processes, such as protein farnesyltransferase and cytochrome P450 enzymes, which play significant roles in drug metabolism and cancer progression .
- Cell Cycle Disruption : Studies suggest that it interferes with cell cycle progression in cancer cells, leading to apoptosis and reduced viability .
Case Studies and Research Findings
Recent research has provided substantial evidence supporting the biological activity of this compound:
Q & A
Q. What are the key synthetic strategies for (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone?
The synthesis typically involves palladium- or nickel-catalyzed hydrogenation and cyclization. For example, Raney nickel is preferred over palladium on carbon to avoid dehalogenation during hydrogenation of precursors like 4-chloro-N-(isoxazol-4-yl)benzamide. Alkaline conditions (e.g., NaOH in ethanol) facilitate imidazole ring formation via Schiff base intermediates . Multi-step procedures may include sulfonylation, lithiation, and benzoylation, as seen in analogous imidazole derivatives .
Q. How is the compound characterized structurally?
Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy for functional group analysis and X-ray crystallography for absolute configuration determination. For example, ¹H NMR (500 MHz) resolves aromatic protons and methyl groups (δ 4.01 ppm for OCH₃ in related compounds), while X-ray data confirm bond lengths and angles in crystalline forms .
Q. What analytical methods ensure purity and reaction progress?
Liquid chromatography-mass spectrometry (LC-MS) monitors intermediate formation, and high-performance liquid chromatography (HPLC) assesses final purity (>99% achieved in antiproliferative derivatives). Retention times (e.g., tR = 4.12 min) and mass spectra (e.g., [M+H]⁺ = 359.1) are critical metrics .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize dehalogenation by-products?
Catalyst selection is pivotal: Raney nickel suppresses hydrodechlorination compared to Pd/C. Solvent polarity (ethanol vs. water) and base strength (NaOH vs. Na₂CO₃) also influence yields. For instance, NaOH in ethanol at 45°C achieves 88% yield, whereas weaker bases or lower temperatures reduce efficiency .
Q. What mechanistic insights explain imidazole ring formation?
The primary amine group in intermediates (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide) attacks the amide carbonyl under alkaline conditions, forming a Schiff base. Subsequent dehydration cyclizes the structure into the imidazole ring. LC-MS tracking of intermediates validates this pathway .
Q. How are structural analogs designed to enhance biological activity?
Modifying the aryl or benzoyl groups (e.g., introducing chloro, fluoro, or methoxy substituents) can improve antiproliferative activity. For example, 2-(4-chlorophenyl)-4-benzoyl-imidazoles show enhanced potency due to electronic and steric effects. Structure-activity relationship (SAR) studies guide these modifications .
Q. How can contradictory yield data from different synthetic routes be resolved?
Systematic parameter screening (e.g., temperature, solvent, catalyst) identifies critical variables. For example, reducing recyclization temperature from 45°C to 25°C decreases yields by >20%, highlighting the need for precise thermal control. Comparative LC-MS and ¹H NMR analyses of by-products clarify side reactions .
Methodological Considerations
Q. What techniques analyze by-products in the synthesis?
LC-MS detects hydrodechlorination by-products (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)benzamide), while ¹H NMR identifies residual solvents or unreacted precursors. Flash chromatography or recrystallization (water/methanol) isolates pure products .
Q. How is computational modeling applied to predict reactivity?
Density functional theory (DFT) calculates transition-state energies for key steps like cyclization. Molecular docking simulations (not directly evidenced but inferred) may predict binding affinities of analogs to biological targets, aiding SAR optimization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
